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Overview
Description
CHEMBL1684573 is a bioactive molecule with drug-like properties. It is part of the ChEMBL database, which manually curates information on such compounds. Specifically, CHEMBL1684573 is an N-isopropyl-2-(2-(3-methoxyphenyl)) compound .
Chemical Reactions Analysis
CHEMBL1684573 may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified. Major products formed from these reactions would require further investigation.
Scientific Research Applications
CHEMBL1684573 has diverse applications across scientific domains:
Chemistry: It could serve as a building block in organic synthesis.
Biology: Researchers might explore its interactions with biological macromolecules.
Medicine: Investigating its potential as a drug candidate or probe compound is crucial.
Industry: Industries may utilize it in the development of novel materials or pharmaceuticals.
Mechanism of Action
The precise mechanism by which CHEMBL1684573 exerts its effects remains unknown from the available data. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Unfortunately, the list of similar compounds is not provided here. researchers can explore related molecules to highlight CHEMBL1684573’s uniqueness.
Remember that this information is based on the available data, and further research may reveal additional insights
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)-4-oxo-6-(3-piperidin-1-ylpropoxy)quinazolin-3-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O4/c1-20(2)29-26(33)19-32-27(21-9-7-10-22(17-21)35-3)30-25-12-11-23(18-24(25)28(32)34)36-16-8-15-31-13-5-4-6-14-31/h7,9-12,17-18,20H,4-6,8,13-16,19H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOZPTYIJQUKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=C2)OCCCN3CCCCC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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